molecular formula C7H6FNO2 B045272 2-Fluoro-4-nitrotoluene CAS No. 1427-07-2

2-Fluoro-4-nitrotoluene

Cat. No. B045272
CAS RN: 1427-07-2
M. Wt: 155.13 g/mol
InChI Key: WIQISTBTOQNVCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Fluoro-4-nitrotoluene can be synthesized through different chemical processes, including the nitration of fluoro-toluene derivatives. For instance, 3-fluoro-4-nitrotoluene was prepared from 3-fluorotoluene by two nitration processes, highlighting the selectivity and efficiency of different nitration methods (Meng Xiao-yan, 2006). Another method involved the radical nitration-debromination of α-bromo-α-fluoroalkenes, which efficiently produced α-fluoro-nitroalkenes, demonstrating the versatility of fluorinated compounds in synthesis (Vladimir A. Motornov et al., 2017).

Molecular Structure Analysis

The molecular structure of nitrotoluenes and their derivatives, including 2-fluoro-4-nitrotoluene, has been extensively studied. For example, the molecular structures of nitrotoluenes were calculated using ab initio methods, revealing how the position of the nitro group affects the geometry of the molecule (P. Chen & C. Wu, 1995). These structural analyses are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

2-Fluoro-4-nitrotoluene participates in various chemical reactions, demonstrating its versatility as a reactant. For instance, it can undergo fluoride-catalyzed Michael addition to activated α, β-unsaturated esters, showcasing its reactivity in synthetic chemistry (Wen-Sen Li et al., 1994). Additionally, its radical cation form has been studied, revealing insights into its potential in photolabile protecting groups and explosive materials (Derrick Ampadu Boateng et al., 2019).

Safety And Hazards

2-Fluoro-4-nitrotoluene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Flam. Sol. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

2-Fluoro-4-nitrotoluene finds its use in the synthesis of 2-fluoro-4-nitrobenzoic acid . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It is also recommended to keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-fluoro-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQISTBTOQNVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162131
Record name 2-Fluoro-4-nitrotoluene
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitrotoluene

CAS RN

1427-07-2
Record name 2-Fluoro-1-methyl-4-nitrobenzene
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Record name 2-Fluoro-4-nitrotoluene
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Record name 2-Fluoro-4-nitrotoluene
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Record name 2-Fluoro-4-nitrotoluene
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Record name 2-Fluoro-4-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
JH Brown, CW Suckling, WB Whalley - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… The resultant solution of 2-fluoro-4-nitrotoluene was reduced without isolation of the product, as follows : Glacial acetic acid (100 cc), water (400 cc), and powdered iron (100 g.) were …
Number of citations: 2 pubs.rsc.org
F Smith, LM Turton - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… there is little resemblance between the spectra of 2-amino- and 2-fluoro-4-nitrotoluene ; for these the differences may be connected in part with solvent effects. It is of interest, however, …
Number of citations: 0 pubs.rsc.org
G Valkanas, H Hopff - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… By reaction as above, 2-fluoro-4-nitrotoluene (1 5 g.) gave the acid (14 g., 78%) which, recrystallised as above, had mp 166-167" (Found: C, 45.3; H, 2-2; N, 7.55; F, 10.15. Calc. for C,H,…
Number of citations: 1 pubs.rsc.org
EL Bennett, C Niemann - Journal of the American Chemical …, 1950 - ACS Publications
… 2-fluoro-4-nitrotoluene —> … 2-Fluoro-4-nitrotoluene (II) —Fifty grams of I was placed in a 1-1. REST flask attached to an upright 40-cm. air condenser and a 40-cm. …
Number of citations: 11 pubs.acs.org
FC Schmelkes, M Rubin - Journal of the American Chemical …, 1944 - ACS Publications
… 2-Fluoro-4-nitrotoluene.—The diazofluoborate of 2amino-4-… of 2-fluoro-4-nitrotoluene with tin and hydrochloric acid in the … of 2-fluoro-4-nitrotoluene with neutral permanganate gave …
Number of citations: 35 pubs.acs.org
D Xu, X Xu, Z Zhu - Journal of Chemical Research, 2013 - journals.sagepub.com
… A convenient and concise synthesis of 2-Fluoro-4-nitrobenzoic acid was obtained by oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate in the presence of a phase …
Number of citations: 5 journals.sagepub.com
A Gilbert, JF Paquin - Journal of Fluorine Chemistry, 2019 - Elsevier
… evaluated by NMR spectroscopy analysis using 2-fluoro-4-nitrotoluene as the internal standard. … The conversions and yields were estimated by NMR using 2-fluoro-4-nitrotoluene as an …
Number of citations: 21 www.sciencedirect.com
AL Jackman, PR Marsham, TJ Thornton… - Journal of medicinal …, 1990 - ACS Publications
… When the oxidation of 2-fluoro-4-nitrotoluene (11) was carried out with sodium dichromate in HOAc, an improved yield (57%) of 12 was obtained. The reduction of the diethyl (2-fluoro-4-…
Number of citations: 25 pubs.acs.org
A Gilbert, P Langowski, M Delgado… - Beilstein Journal of …, 2021 - beilstein-journals.org
… aYield estimated by 19F NMR analysis of the crude mixture using 2-fluoro-4-nitrotoluene as an internal standard. …
Number of citations: 5 www.beilstein-journals.org
M Gonay, C Batisse, JF Paquin - The Journal of Organic …, 2020 - ACS Publications
… to a general procedure starting with [1,1′-biphenyl]-4-carboxylic acid (1.0 mmol, 198 mg), acyl fluoride 2a was observed in a quantitative 19 F NMR yield using 2-fluoro-4-nitrotoluene …
Number of citations: 32 pubs.acs.org

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